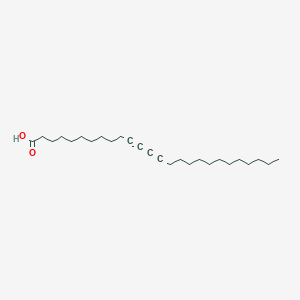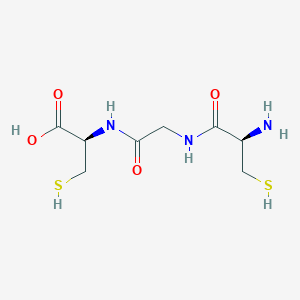
1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane: is an organic compound with the molecular formula C14H32N4 . It is a macrocyclic ligand that forms stable complexes with various metal ions. This compound is known for its applications in coordination chemistry, where it acts as a chelating agent, binding strongly to metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the methylation of 1,4,7,11-tetraazacyclotetradecane using formaldehyde and formic acid . The reaction typically proceeds under mild conditions, with the reactants being mixed and heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving metal complexes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield metal complexes with higher oxidation states, while substitution reactions can produce derivatives with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4,7,11-tetramethyl-1,4,7,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, creating a strong and stable bond. This coordination alters the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states . The compound’s ability to form such complexes is utilized in various catalytic and biological processes.
Comparaison Avec Des Composés Similaires
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound is structurally similar but differs in the position of the methyl groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): This is the parent compound without the methyl groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller macrocyclic ligand with similar coordination properties.
Uniqueness: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane is unique due to its specific methylation pattern, which influences its coordination chemistry and reactivity. The presence of methyl groups can enhance the stability of its metal complexes and modify its solubility and other physical properties .
Propriétés
Numéro CAS |
184584-60-9 |
|---|---|
Formule moléculaire |
C14H32N4 |
Poids moléculaire |
256.43 g/mol |
Nom IUPAC |
1,4,7,11-tetramethyl-1,4,7,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-9-16(2)11-13-18(4)14-12-17(3)10-6-8-15/h5-14H2,1-4H3 |
Clé InChI |
DTNSNXXVZBNSSO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CCN(CCN(CCC1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


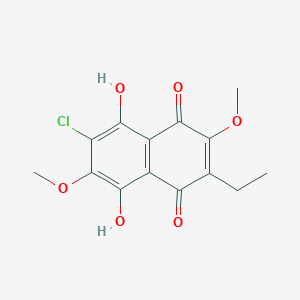
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
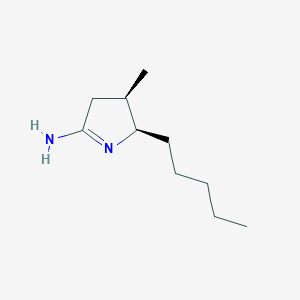

![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)


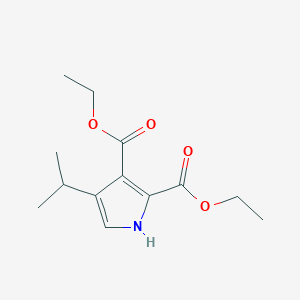
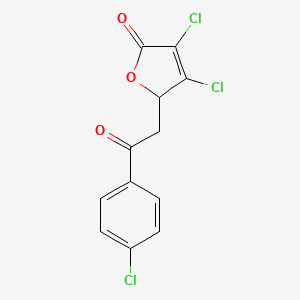
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
